5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate is a synthetic nucleoside analog that incorporates both bromine and fluorine atoms into its structure, enhancing its biochemical properties. This compound is derived from 2'-deoxyuridine and is known for its potential applications in antiviral research and DNA synthesis studies. The addition of acetyl groups at the 3' and 5' positions increases its stability and solubility, making it a valuable tool in molecular biology.
5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate belongs to the class of halogenated pyrimidine nucleosides. It is classified as a nucleoside analog due to its structural similarity to natural nucleosides, which allows it to be incorporated into DNA during replication processes.
The synthesis of 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate typically involves the following steps:
The reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yield and purity. For instance, bromination can be performed under acidic conditions to facilitate the reaction, while fluorination often requires specific reagents like DAST (Diethylaminosulfur trifluoride) to achieve high selectivity .
The molecular structure of 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate features:
The molecular formula of this compound is CHBrFNO, with a molecular weight of approximately 321.13 g/mol. The compound's structure can be represented using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for confirmation of its identity .
5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate can participate in several chemical reactions:
Common reagents for substitution include sodium azide or thiols, while hydrolysis typically employs aqueous acid or base. Oxidative transformations may involve agents like potassium permanganate or hydrogen peroxide, depending on desired products .
The mechanism of action for 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate primarily involves its incorporation into DNA during the S-phase of the cell cycle. Once integrated into DNA, it disrupts normal replication processes by inhibiting thymidylate synthase, an enzyme critical for thymidine synthesis. This interference leads to reduced DNA synthesis and cell proliferation, making it a candidate for antiviral applications .
Relevant analyses such as NMR spectroscopy confirm structural integrity post-synthesis, while High-Performance Liquid Chromatography (HPLC) can assess purity levels .
5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate has diverse applications in scientific research:
This compound's unique modifications enhance its utility in both fundamental research and therapeutic contexts, making it a significant focus within biochemistry and pharmacology fields.
The development of halogenated pyrimidine nucleosides originated in the mid-20th century with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog used for DNA labeling and cell proliferation studies [1] [10]. Researchers sought nucleoside analogs with enhanced properties, leading to the strategic introduction of halogens at specific molecular positions. Fluorine and bromine emerged as pivotal substituents due to their distinct biochemical impacts: fluorine's electronegativity alters electronic distribution and binding affinity, while bromine's size facilitates detection via immunohistochemistry [5] [8]. The synthesis of 5-fluoro-2'-deoxyuridine (FdU) in the 1950s demonstrated that halogenation could impart antimetabolite properties, inhibiting thymidylate synthase and disrupting DNA synthesis [9]. This foundational work established halogenated nucleosides as versatile tools for both therapeutic development and molecular biology.
Table 1: Evolution of Halogenated Pyrimidine Nucleosides
| Compound | Key Modifications | Primary Significance |
|---|---|---|
| Thymidine | None (natural nucleoside) | DNA synthesis |
| 5-Bromo-2'-deoxyuridine (BrdU) | Bromine at C5 position | Cell proliferation tracking |
| 5-Fluoro-2'-deoxyuridine (FdU) | Fluorine at C5 position | Thymidylate synthase inhibition |
| 2'-Deoxy-2'-fluorouridine | Fluorine at C2' position | Enhanced metabolic stability |
| 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate | Bromine (C5), fluorine (C2'), acetate (C3'/C5') | Detection efficiency and cellular uptake |
The core structure of 2'-deoxyuridine consists of a uracil base linked to a deoxyribose sugar. Strategic modifications at two sites yield the advanced derivative 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate:
Table 2: Structural Properties and Impacts of Modifications
| Structural Feature | Atomic/Bond Alteration | Biochemical Consequence |
|---|---|---|
| C5 Bromine | Br replaces H (van der Waals radius 1.85Å) | Alters base stacking; enables immunodetection |
| C2' Fluorine | F replaces OH (bond length ~1.39Å) | Confers ribose rigidity; reduces enzymatic cleavage |
| C3'/C5' Acetyl Groups | CH₃COO− esters replace OH | Enhances logP by ~2 units; promotes passive diffusion |
Acetylation of hydroxyl groups addresses two critical limitations of therapeutic nucleosides: poor membrane permeability and rapid hepatic metabolism. The 3',5'-diacetate moiety in 5-Bromo-2'-deoxy-2'-fluorouridine 3',5'-diacetate acts as a transient lipophilic shield:
Table 3: Impact of Acetylation on Physicochemical Properties
| Parameter | 5-Bromo-2'-deoxy-2'-fluorouridine | 3',5'-Diacetate Derivative | Functional Advantage |
|---|---|---|---|
| Water Solubility | High (>50 mg/mL) | Low (<5 mg/mL) | Reduces renal clearance |
| logP (Calculated) | ~−0.8 | ~1.2 | Improves membrane permeability |
| Crystallinity | Poor (amorphous solid) | High (crystalline powder) | Facilitates purification/storage |
CAS No.:
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8